4-Bromo-3-chloro-6,8-dimethylquinoline
Description
4-Bromo-3-chloro-6,8-dimethylquinoline is a halogenated quinoline derivative featuring bromo, chloro, and methyl substituents at positions 4, 3, 6, and 8, respectively. Quinoline scaffolds are renowned for their versatility in medicinal and materials chemistry due to their aromatic heterocyclic structure, which allows for tunable electronic and steric properties. This compound’s unique substitution pattern may confer distinct physicochemical and biological characteristics compared to simpler quinoline derivatives.
Properties
CAS No. |
1209590-65-7 |
|---|---|
Molecular Formula |
C11H9BrClN |
Molecular Weight |
270.554 |
IUPAC Name |
4-bromo-3-chloro-6,8-dimethylquinoline |
InChI |
InChI=1S/C11H9BrClN/c1-6-3-7(2)11-8(4-6)10(12)9(13)5-14-11/h3-5H,1-2H3 |
InChI Key |
NCPXOHPWJHUJLV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=C(C=N2)Cl)Br)C |
Synonyms |
4-Bromo-3-chloro-6,8-dimethylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Substitution Patterns and Electronic Effects
The positions and types of substituents significantly influence quinoline reactivity and applications. Key analogs include:
Key Observations :
- Halogen Position : Bromo/chloro at C3/C4 (target) vs. C2/C4 () alters resonance effects and steric hindrance.
- Methyl Groups : Methyl at C6/C8 (target) vs. C7/C8 () affects planarity and π-stacking interactions .
- Fluorine Substitution: 4-Bromo-6,8-difluoro-2-methylquinoline () exhibits enhanced polarity compared to the target due to fluorine’s electronegativity .
Challenges :
- Regioselectivity : Achieving precise halogen placement (e.g., avoiding C5/C7 bromination) requires controlled conditions .
- Steric Hindrance : Bulky substituents (e.g., Cl-benzyloxy in ) complicate further functionalization .
Physicochemical Properties
Polarity and Solubility
- Target Compound: Bromo and chloro groups increase molecular weight and reduce solubility in polar solvents compared to non-halogenated quinolines. Methyl groups may slightly offset this via hydrophobic interactions.
- Fluorinated Analog (): Higher polarity due to fluorine’s electronegativity, likely improving aqueous solubility .
- Dichloro-Dimethylquinoline (): Lower solubility than the target due to dual chloro substituents .
Thermal Stability
Anticancer Potential
- 6,8-Dibromoquinoline Derivatives (): Exhibit promising anticancer activity against tumor cell lines, suggesting bromine’s role in enhancing cytotoxicity .
- 2,4-Dichloro-7,8-dimethylquinoline (): Demonstrated cytotoxicity, though activity varies with halogen positioning .
Antimicrobial and Antiviral Activity
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